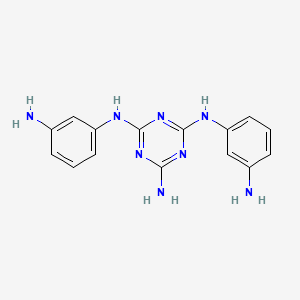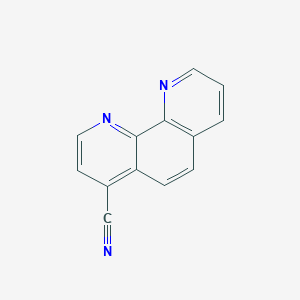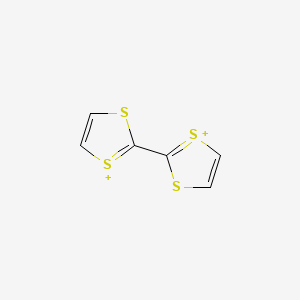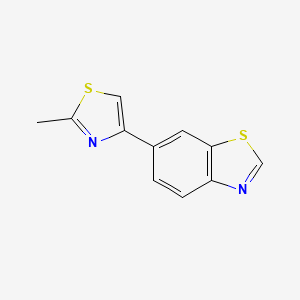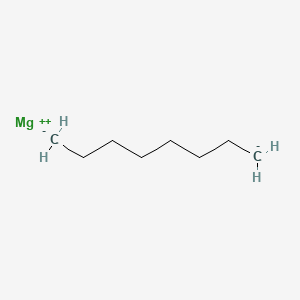![molecular formula C15H10F3NO2 B14684304 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one CAS No. 32509-03-8](/img/structure/B14684304.png)
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves several steps. One effective method includes the use of Grignard reagents and ketenes in the presence of transition metal ligands. The reaction is typically carried out at low temperatures (-10°C) under a nitrogen atmosphere . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of metal catalysts and hydrogen donors.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound has shown potential in biological assays and as a probe in biochemical studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets, often through the trifluoromethyl group. This group enhances the compound’s binding affinity to specific receptors or enzymes, modulating their activity. The pathways involved can vary depending on the application, but typically include inhibition or activation of key biochemical processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its gibberellin-like activity in plant growth regulation.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Used in medicinal chemistry for its potential anti-inflammatory and antitumor properties.
These compounds share the trifluoromethyl group but differ in their core structures and specific applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Número CAS |
32509-03-8 |
|---|---|
Fórmula molecular |
C15H10F3NO2 |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)phenyl]-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)10-4-3-5-11(8-10)19-9-21-14(20)12-6-1-2-7-13(12)19/h1-8H,9H2 |
Clave InChI |
AIAMAJSMJNXWQS-UHFFFAOYSA-N |
SMILES canónico |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)

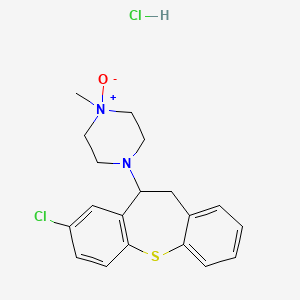
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

